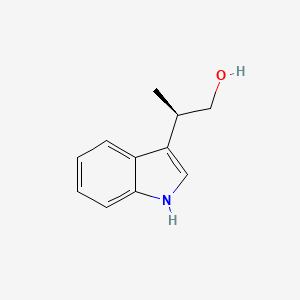

(R)-2-(1H-Indol-3-yl)propan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(1H-indol-3-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8(7-13)10-6-12-11-5-3-2-4-9(10)11/h2-6,8,12-13H,7H2,1H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQJNIKZTDTZGFT-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1=CNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)C1=CNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Indole Containing Compounds in Chemical Biology and Organic Synthesis

The indole (B1671886) nucleus, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged structural motif in a vast array of natural products and synthetic molecules. nih.govsciencedaily.com Its prevalence is a testament to its unique chemical properties and its ability to interact with biological targets with high specificity.

In the realm of chemical biology , indole-containing compounds are integral to fundamental life processes. The essential amino acid tryptophan, for instance, features an indole side chain and serves as a biosynthetic precursor to neurotransmitters like serotonin (B10506) and the hormone melatonin. sciencedaily.com This biological pedigree has inspired the development of numerous indole-based therapeutic agents with a wide spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.gov The indole scaffold's ability to mimic peptide structures allows it to bind reversibly to various enzymes and receptors, making it a fertile ground for drug discovery.

From the perspective of organic synthesis , the indole ring presents a versatile platform for the construction of complex molecular architectures. Classic reactions like the Fischer, Reissert, and Baeyer-Emmerling indole syntheses have been foundational in this field. sciencedaily.com Contemporary synthetic efforts are increasingly focused on the development of novel, efficient, and stereoselective methods for the functionalization of the indole core. This includes palladium-catalyzed cross-coupling reactions and C-H activation strategies, which enable the precise introduction of substituents and the creation of diverse molecular libraries for biological screening. nih.gov The pursuit of enantiomerically pure indole derivatives is a particularly active area of research, driven by the understanding that stereochemistry often dictates biological function.

Structural Context of the Indole Propanol Moiety

The structure of (R)-2-(1H-Indol-3-yl)propan-1-ol combines the characteristic features of an indole (B1671886) nucleus with a chiral propanol (B110389) side chain at the C3 position. This specific arrangement of functional groups imparts distinct chemical and physical properties to the molecule.

The indole component is characterized by its planarity and aromaticity. The nitrogen atom in the pyrrole (B145914) ring influences the electron distribution, making the C3 position particularly susceptible to electrophilic substitution. This reactivity is a key factor in many synthetic routes to 3-substituted indoles.

The propan-1-ol side chain introduces several important structural elements. The hydroxyl group can act as both a hydrogen bond donor and acceptor, influencing the molecule's solubility and its interactions with biological macromolecules. The stereogenic center at the C2 position, with its defined (R)-configuration, introduces chirality. This is of paramount importance, as the spatial arrangement of the substituents around this chiral center can dramatically affect the molecule's biological activity. The differential effects of enantiomers are a well-established principle in pharmacology and chemical biology.

The synthesis of related chiral structures, such as 3-(piperidin-3-yl)-1H-indole derivatives, highlights the importance of controlling the stereochemistry at the position corresponding to the C2 of the propanol chain in this compound. nih.gov The development of enantioselective synthetic methods is crucial for accessing specific stereoisomers and elucidating their unique biological roles.

Below is a data table summarizing the key properties of the parent indole structure.

| Property | Value |

| Chemical Formula | C₈H₇N |

| Molar Mass | 117.15 g/mol |

| Appearance | White solid |

| Melting Point | 52-54 °C |

| Boiling Point | 253-254 °C |

| Acidity (pKa) | 16.2 |

Historical Perspectives and Evolution of Research on R 2 1h Indol 3 Yl Propan 1 Ol

Asymmetric Synthesis and Chiral Induction Strategies

The creation of a specific stereoisomer, such as this compound, necessitates the use of asymmetric synthesis, a field focused on the selective production of one enantiomer over the other. Various strategies have been developed to achieve this, broadly categorized into enantioselective catalysis, diastereoselective approaches, and biocatalytic transformations.

Enantioselective Catalysis (e.g., Organocatalysis, Metal-Catalyzed Reactions)

Enantioselective catalysis is a powerful tool for synthesizing chiral molecules, employing either metal complexes or small organic molecules (organocatalysts) to control the stereochemical outcome of a reaction. eurekaselect.comacs.org

Organocatalysis: This branch of catalysis utilizes chiral organic molecules to induce asymmetry. cam.ac.ukrsc.org For the synthesis of chiral indole derivatives, organocatalysts like chiral phosphoric acids (CPAs) have proven to be highly effective. oaepublish.comnih.gov These catalysts can activate substrates, such as α,β-unsaturated ketones, for asymmetric Friedel-Crafts alkylation with indoles, leading to the formation of chiral indole derivatives with high enantioselectivity. acs.orgnih.gov While direct synthesis of this compound via this method is not explicitly detailed in the provided context, the principles of CPA-catalyzed reactions are applicable. For instance, a chiral phosphoric acid could protonate and activate an appropriate electrophile, guiding the nucleophilic attack of the indole ring to establish the desired stereocenter. The development of novel organocatalysts, such as those derived from proline, offers advantages like operational simplicity and low toxicity, contributing to greener synthetic processes. greyhoundchrom.com

Metal-Catalyzed Reactions: Transition metal catalysis is another cornerstone of asymmetric synthesis. eurekaselect.com Chiral ligands coordinated to a metal center can create a chiral environment that directs the stereochemical course of a reaction. For instance, the asymmetric reduction of a ketone precursor, 3-(1H-indol-3-yl)propan-2-one, using a chiral metal catalyst and a hydride source could yield this compound. While specific examples for this exact transformation are not provided, the general principle of metal-catalyzed asymmetric reduction is a well-established and powerful strategy for accessing chiral alcohols.

Diastereoselective Approaches

Diastereoselective synthesis involves the creation of a new stereocenter under the influence of an existing one in the molecule, leading to the preferential formation of one diastereomer. This can be achieved by using a chiral auxiliary or by performing a reaction on a substrate that already contains a stereocenter.

For the synthesis of this compound, a diastereoselective approach could involve the reaction of a chiral indole derivative, where the chirality is pre-installed, with an achiral reagent. Alternatively, a racemic mixture of a precursor could be resolved by reacting it with a chiral resolving agent to form diastereomers that can be separated physically. One of the separated diastereomers could then be converted to the desired this compound.

Biocatalytic Transformations and Enzymatic Routes

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. nih.gov This approach is highly valued for its exceptional selectivity (chemo-, regio-, and stereoselectivity) and its alignment with green chemistry principles. nih.govtudelft.nl

For the synthesis of this compound, the asymmetric reduction of a prochiral ketone, such as 3-(1H-indol-3-yl)propan-2-one, is a prime target for biocatalysis. tudelft.nlresearchgate.net Oxidoreductases, particularly alcohol dehydrogenases (ADHs), are enzymes that can catalyze the reduction of ketones to alcohols with high enantioselectivity. nih.gov By selecting an appropriate ADH, it is possible to selectively produce the (R)-enantiomer of the alcohol. This can be achieved using either isolated enzymes or whole-cell systems, which can offer advantages in terms of cofactor regeneration. nih.govresearchgate.net For instance, a whole-cell biocatalyst containing an overexpressed ADH and a cofactor regeneration system (like glucose dehydrogenase) can efficiently convert the ketone substrate to the desired chiral alcohol. researchgate.net

The use of lipases in kinetic resolutions is another powerful biocatalytic strategy. nih.gov In a kinetic resolution, a racemic mixture of an alcohol or its ester derivative is treated with a lipase, which selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer and the product. While this method is highly effective, it is often tailored to a specific substrate and may require optimization for each new target. nih.gov

Total Synthesis of this compound and Related Natural Products

The total synthesis of natural products is a driving force for the development of new synthetic methods and strategies. nih.govsci-hub.se The hexahydropyrrolo[2,3-b]indole (HPI) core, a structural motif found in many natural products, often originates from tryptophan, which is structurally related to 2-(1H-indol-3-yl)propan-1-ol. ub.edu The synthesis of natural products containing the HPI unit often involves strategies that could be adapted for the synthesis of this compound. ub.edu

Many indole alkaloids, a large class of natural products, feature chiral centers and complex architectures. nih.gov The synthetic strategies developed for these molecules, such as those employing cycloaddition reactions or late-stage functionalizations, provide a rich toolbox for the construction of chiral indole derivatives. digitellinc.comnih.gov For example, a key intermediate in a natural product synthesis could potentially be derivatized to yield this compound.

Convergent and Divergent Synthetic Pathways

Divergent Synthesis: In a divergent synthesis, a common intermediate is transformed into a variety of different target molecules. digitellinc.comresearchgate.net This is a particularly powerful strategy for creating libraries of related compounds for biological screening. nih.gov A common intermediate, for instance, a functionalized indole, could be elaborated through different reaction pathways to produce this compound, its enantiomer, and other related derivatives. This approach has been successfully applied to the synthesis of various monoterpene indole alkaloids. acs.org

Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.com The principles of green chemistry are increasingly being integrated into the synthesis of indole derivatives. openmedicinalchemistryjournal.comresearchgate.net

Key aspects of green chemistry in the synthesis of this compound and its analogs include:

Use of Greener Solvents: Replacing traditional volatile organic compounds with more environmentally benign solvents like water or ionic liquids. openmedicinalchemistryjournal.com

Catalysis: Employing catalysts, especially biocatalysts and organocatalysts, to improve efficiency and reduce waste. greyhoundchrom.comrsc.org Catalytic reactions are often more atom-economical than stoichiometric reactions.

Renewable Feedstocks: Utilizing renewable starting materials where possible. For example, using naturally derived catalysts like lemon juice has been explored for certain reactions. nih.govnih.gov

Energy Efficiency: Employing methods that reduce energy consumption, such as microwave irradiation or conducting reactions at ambient temperature. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. researchgate.net

The application of these principles not only minimizes the environmental impact of chemical synthesis but can also lead to more efficient and cost-effective processes. researchgate.net

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave irradiation to heat chemical reactions. This technique often leads to dramatic reductions in reaction times, from hours to minutes, increased product yields, and enhanced purity. The heating is direct and efficient, occurring through the interaction of microwaves with polar molecules in the reaction mixture. cem.de

The application of MAOS has proven effective for a variety of reactions, including the synthesis of heterocyclic compounds like indoles. For instance, microwave irradiation has been successfully used in the synthesis of 3-indolyl-3-hydroxy oxindoles, achieving high yields in very short reaction times (5-10 minutes) without the need for a catalyst or solvent. researchgate.net Similarly, a two-step, one-pot microwave-assisted synthesis has been developed for hydantoins from amino acids in water, highlighting the method's compatibility with green solvents and its scalability. beilstein-journals.org These examples underscore the potential of MAOS for the rapid and efficient synthesis of this compound. A plausible approach would involve the microwave-assisted reduction of an appropriate precursor, such as (R)-2-(1H-indol-3-yl)propanoic acid or its ester, using a suitable reducing agent in a polar solvent.

Table 1: Examples of Microwave-Assisted Synthesis of Heterocyclic Compounds

| Product | Starting Materials | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 3-Indolyl-3-hydroxy oxindoles | Isatin and Indole | 5-10 min | 31-98% | researchgate.net |

| Hydantoins | L-Amino Acids and KOCN | < 2 hours | 34-89% | beilstein-journals.org |

| 2-Pyridinones | Aldehyde, Active Methylene Compound, Amine | Not specified | Good | technologynetworks.com |

Solvent-Free Reaction Conditions

Conducting reactions without a solvent, or under solvent-free conditions, is a key principle of green chemistry. This approach minimizes waste, reduces environmental impact, and can simplify product purification. In some cases, the absence of a solvent can also accelerate reaction rates and improve yields.

Solvent-free methods have been effectively applied to the synthesis of indole derivatives. A notable example is the synthesis of 3-indolyl-3-hydroxy oxindoles and unsymmetrical 3,3-di(indolyl)indolin-2-ones, which proceeds efficiently under microwave irradiation without any solvent. researchgate.net Another relevant study reports the unexpected solvent-free synthesis of 1-[1-(1H-indol-3-yl) alkyl]-1H-indoles from the addition of indoles to aldehydes. researchgate.net Furthermore, a three-component synthesis of 2,4,5-trisubstituted-1H-pyrrol-3-ol derivatives has been achieved by heating the reactants under solvent-free conditions. mdpi.com For the synthesis of this compound, a solvent-free approach could be envisioned, for example, by the direct reaction of 3-formylindole with an appropriate organometallic reagent followed by a stereoselective reduction step, potentially under neat conditions.

Eco-Friendly Catalytic Systems

The development of eco-friendly catalytic systems aims to replace hazardous or expensive reagents with more sustainable alternatives. This includes the use of biocatalysts, earth-abundant metal catalysts, and organocatalysts, often in environmentally benign solvents like water or ethanol (B145695).

Several green catalytic strategies are applicable to indole synthesis.

Biocatalysis : Enzymes such as unspecific peroxygenases (UPOs) have been shown to catalyze the oxygenation of indole, demonstrating the potential of biocatalytic routes. mdpi.com

Benign Catalysts in Water : Simple and eco-friendly catalysts like potassium carbonate (K2CO3) have been used to synthesize 3-indolyl-3-hydroxy oxindoles in aqueous media at ambient temperature. researchgate.netmendeley.com

Flow Chemistry : Continuous flow chemistry has been employed for the environmentally friendly synthesis of indoline (B122111) derivatives, avoiding common hazardous reducing agents and allowing for significantly reduced reaction times. epa.gov

Metal-Free and Earth-Abundant Metal Catalysis : A multicomponent indole synthesis has been developed that operates under mild conditions in ethanol without a metal catalyst. rsc.org Additionally, carbon-supported cobalt-based catalysts have been used for the sustainable one-pot synthesis of N-substituted pyrroles. researchgate.net Palladium-catalyzed deoxygenation of o-vinylnitrobenzenes using carbon monoxide as a reductant also presents a cleaner route to indoles. researchgate.net

These approaches could be adapted for the synthesis of this compound, for instance, through the asymmetric reduction of a ketone precursor using a chiral catalyst in a green solvent.

Cascade Reactions and Multi-Component Strategies

Cascade reactions, also known as tandem or domino reactions, involve a sequence of two or more bond-forming transformations that occur in a single pot without isolating intermediates. 20.210.105 This approach significantly increases synthetic efficiency by reducing the number of workup and purification steps, saving time, resources, and minimizing waste. 20.210.105 Multi-component reactions (MCRs), where three or more reactants combine in a single step, offer similar advantages.

These powerful strategies have been applied to the synthesis of complex indole-containing structures. A cascade reaction involving the condensation of 3-(2-nitrovinyl)-1H-indoles with phenols has been developed to produce 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones. nih.gov Similarly, a multistep continuous flow synthesis of 2-(1H-indol-3-yl)thiazoles has been achieved through a sequence of Hantzsch thiazole (B1198619) synthesis, deketalization, and Fischer indole synthesis, generating complex molecules in under 15 minutes. nih.gov An innovative two-step reaction involving an Ugi multicomponent reaction followed by an acid-induced cyclization provides a sustainable route to the indole core from simple anilines. rsc.org A hypothetical cascade synthesis for this compound could start from indole, an appropriate chiral aldehyde, and a nucleophile in a one-pot sequence to construct the side chain with the desired stereochemistry.

Intramolecular Rearrangements (e.g., Oxygen-Migration)

Intramolecular rearrangements are powerful transformations in organic synthesis where a molecule's carbon skeleton or the position of functional groups is reorganized. In indole chemistry, the migration of a substituent from one position to another can provide access to isomers that are otherwise difficult to synthesize.

A key example is the acid-catalyzed 1,2-migration of alkyl and aryl groups from the C3-position to the C2-position of the indole ring. This rearrangement, facilitated by acids like trifluoromethanesulfonic acid, offers a strategic pathway to C2-substituted indoles from more readily available C3-substituted precursors. nih.gov This strategy is highly relevant for the synthesis of this compound. One could envision a synthesis starting with a Friedel-Crafts acylation of indole, which typically occurs at the C3 position, to introduce a propanoyl group. Subsequent reduction of the ketone to a tertiary alcohol followed by an acid-catalyzed rearrangement could induce an oxygen-to-carbon migration of the side chain from the C3 to the C2 position, although this specific rearrangement is not directly described in the provided sources. A more directly applicable rearrangement mentioned is the PPA-mediated transformation of a hydroxamic acid intermediate into a 2-quinolone, which, while not leading to the target compound, illustrates the principle of intramolecular rearrangement in indole chemistry. nih.gov

Preparation from Advanced Intermediates and Precursors

The synthesis of this compound can be achieved by the chemical transformation of various advanced intermediates and precursors. The choice of precursor often dictates the final steps of the synthesis.

From Indole-3-acetonitrile Derivatives : The related compound 2-(1H-indol-3-yl)propan-1-amine can be synthesized by the reduction of 2-(1H-indol-3-yl)propionitrile using lithium aluminum hydride (LAH). chemicalbook.com This nitrile precursor is a valuable intermediate. Hydrolysis of the nitrile would yield (1H-indol-3-yl)propanoic acid, which could then be reduced to the target alcohol.

From Nitrovinylindoles : 3-(2-Nitrovinyl)-1H-indoles serve as precursors for the synthesis of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones through a cascade reaction with phenols. nih.gov The nitrovinyl group is a versatile functional handle that can be transformed into the desired propanol (B110389) side chain through reduction and functional group interconversion.

Via Fischer Indole Synthesis : The Fischer indole synthesis is a classic method that can be adapted to create specific substitution patterns. The automated multistep synthesis of 2-(1H-indol-3-yl)thiazoles utilizes a Fischer indole synthesis step, demonstrating its utility in modern synthetic workflows for creating complex indoles from tailored ketone precursors. nih.gov

From Aryl Triazoles : Indole derivatives can be synthesized via the ring-opening of aryl triazoles followed by cyclization, offering a unique entry point to the indole scaffold. mdpi.com

From Iodinated Indoles : 3-Iodo-1H-indole-2-carbonitriles are versatile intermediates that can undergo various cross-coupling reactions (Sonogashira, Suzuki–Miyaura, Stille, and Heck) to build highly functionalized indoles. nih.gov The nitrile and iodo groups can be further manipulated to construct the desired side chain.

Table 2: Selected Advanced Precursors for Indole Derivatives

| Precursor | Synthetic Target | Methodology | Reference |

|---|---|---|---|

| 2-(1H-indol-3-yl)propionitrile | 2-(1H-indol-3-yl)propan-1-amine | LAH Reduction | chemicalbook.com |

| 3-(2-Nitrovinyl)-1H-indoles | 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones | Cascade with Phenols | nih.gov |

| Phenylhydrazines and Ketones | 2-(1H-indol-3-yl)thiazoles | Fischer Indole Synthesis | nih.gov |

| Aryl Triazoles | Indole Derivatives | Ring-Opening/Cyclization | mdpi.com |

Advanced Spectroscopic Techniques for Structural Confirmation

A combination of advanced spectroscopic methods is employed to confirm the molecular structure of this compound, ensuring the correct connectivity of atoms and identifying key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are fundamental in determining the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For a related compound, propanol, the ¹H NMR spectrum shows distinct signals for the different proton environments. docbrown.infolibretexts.org For instance, the protons on the carbon adjacent to the hydroxyl group typically appear as a triplet. libretexts.org In this compound, the aromatic protons of the indole ring would be expected in the downfield region (around 7-8 ppm), while the aliphatic protons of the propanol side chain would appear at higher field. libretexts.org The hydroxyl proton often appears as a broad singlet, and its chemical shift can be variable. libretexts.org The addition of D₂O can be used to identify the -OH peak as the proton will be exchanged for deuterium, causing the peak to disappear from the ¹H NMR spectrum. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. In propan-1-ol, three distinct carbon signals are observed, with the carbon atom bonded to the electronegative oxygen atom appearing at the lowest field. docbrown.info Similarly, for this compound, distinct signals would be expected for each carbon atom in the indole ring and the propanol side chain. The carbon attached to the hydroxyl group would appear in the characteristic range for alcohols (around 50-65 ppm). libretexts.org

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) would confirm the molecular formula. The fragmentation pattern can offer clues about the structure. For instance, in the mass spectrum of propan-1-ol, a characteristic base peak is observed at m/z 31. docbrown.info

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For alcohols, a prominent and broad O-H stretching vibration is typically observed in the region of 3300-3400 cm⁻¹. libretexts.org A strong C-O stretching absorption is also expected around 1000 cm⁻¹. libretexts.org The indole N-H stretch would also be present.

| Spectroscopic Data for this compound (Predicted) | |

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (indole ring), aliphatic protons (propanol chain), hydroxyl proton (broad singlet). |

| ¹³C NMR | Distinct signals for each carbon of the indole and propanol moieties. Carbon attached to -OH group around 50-65 ppm. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. Fragmentation pattern showing loss of water and other characteristic fragments. |

| Infrared Spectroscopy | Broad O-H stretch (approx. 3300-3400 cm⁻¹), C-O stretch (approx. 1000 cm⁻¹), N-H stretch (indole). |

X-ray Crystallographic Analysis for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule in its crystalline form. wikipedia.org This technique provides a precise three-dimensional map of the atomic arrangement within the crystal lattice.

To determine the absolute configuration of this compound, a suitable single crystal of the enantiomerically pure compound is required. The diffraction pattern of X-rays passing through the crystal is analyzed to build an electron density map, which reveals the positions of individual atoms. By employing anomalous dispersion techniques, the absolute spatial arrangement of the atoms can be determined, unequivocally assigning the R or S configuration at the chiral center according to the Cahn-Ingold-Prelog priority rules. wikipedia.org For a molecule to be assigned the (R) configuration, the substituents around the chiral center, when viewed with the lowest priority group pointing away, are arranged in a clockwise direction from highest to lowest priority. wikipedia.orglibretexts.orgyoutube.com

Chiral Chromatographic Methods for Enantiomeric Purity Assessment

Assessing the enantiomeric purity of a chiral compound is crucial. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful technique for separating and quantifying enantiomers. nih.govsigmaaldrich.com

This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to different retention times. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for their broad applicability. nih.govmdpi.com

To assess the enantiomeric purity of this compound, a sample would be injected into an HPLC system equipped with a suitable chiral column. The mobile phase composition, flow rate, and detection wavelength are optimized to achieve baseline separation of the (R) and (S) enantiomers. mdpi.com The enantiomeric excess (e.e.) can then be calculated from the relative peak areas of the two enantiomers in the chromatogram. A high e.e. value for the (R)-enantiomer would confirm the enantiomeric purity of the sample.

| Chiral HPLC Parameters for Enantiomeric Purity Assessment (Hypothetical) | |

| Parameter | Condition |

| Column | Chiralpak® IA or similar polysaccharide-based column. mdpi.comnih.gov |

| Mobile Phase | A mixture of n-hexane and a polar alcohol like isopropanol (B130326) or ethanol, often with a small amount of an amine modifier. mdpi.com |

| Flow Rate | Typically in the range of 0.5 - 1.5 mL/min. mdpi.com |

| Detection | UV detection at a wavelength where the indole chromophore absorbs strongly (e.g., ~280 nm). |

Conformational Analysis and Stereochemical Stability

The three-dimensional shape, or conformation, of a molecule can significantly influence its properties and interactions. For this compound, conformational analysis involves studying the different spatial arrangements of atoms that can be interconverted by rotation around single bonds.

The rotation around the C-C bonds in the propanol side chain and the bond connecting the side chain to the indole ring gives rise to various conformers. These conformers can have different energies, with some being more stable than others. For a related molecule, propanol, studies have shown the existence of different conformers in the gas phase and in matrix isolation. researchgate.netarxiv.org The relative populations of these conformers are influenced by factors such as intramolecular hydrogen bonding and steric interactions.

The stereochemical stability of this compound refers to its resistance to racemization, the process by which an enantiomerically pure sample converts into a mixture of both enantiomers. The chiral center in this molecule is a stereogenic carbon atom. Under normal conditions, the covalent bonds to this carbon are stable, and the configuration is retained. However, certain chemical conditions, such as strongly acidic or basic environments or high temperatures, could potentially lead to racemization, although this is generally not expected for this type of alcohol under standard handling and storage conditions. The stability of the chiral center ensures that the (R)-configuration is maintained over time.

Synthesis and Characterization of Derivatives and Analogs

The core structure of (R)-2-(1H-Indol-3-yl)propan-1-ol serves as a versatile scaffold for chemical modification. The synthesis of its derivatives and analogs is primarily focused on three areas: modification of the propanol (B110389) side chain, functionalization of the indole (B1671886) nucleus, the creation of hybrid molecules with other heterocyclic systems, and the synthesis of corresponding indoline (B122111) analogs. These modifications are crucial for exploring the chemical space around the parent compound.

Biological Activities and Mechanistic Investigations Excluding Human Clinical Data

Enzyme Inhibition Studies

The potential for (R)-2-(1H-Indol-3-yl)propan-1-ol and structurally similar indole (B1671886) derivatives to act as enzyme inhibitors has been a subject of scientific inquiry. These investigations are crucial for understanding the compound's mechanism of action at a molecular level.

Tyrosinase is a key copper-containing enzyme that plays a critical role in melanin biosynthesis. The inhibition of this enzyme is a major focus in the development of agents for hyperpigmentation disorders. While direct studies on the tyrosinase inhibitory activity of this compound are not extensively documented in publicly available literature, the broader class of indole derivatives has been investigated for this property. The mechanism of tyrosinase inhibition often involves the chelating of copper ions within the enzyme's active site, which is essential for its catalytic function. Various natural and synthetic compounds are known to inhibit tyrosinase through different mechanisms, including competitive, non-competitive, and mixed-type inhibition. nih.govtandfonline.comnih.gov For instance, some inhibitors act as suicide substrates, leading to irreversible inactivation of the enzyme. tandfonline.com

The indole scaffold is a common feature in molecules designed to target microbial enzymes, offering potential antimicrobial applications.

Lanosterol 14α-demethylase (CYP51A1): This enzyme is a crucial component in the biosynthesis of ergosterol in fungi and cholesterol in mammals. wikipedia.org Its inhibition disrupts the integrity of the fungal cell membrane, leading to cell death. Molecular docking studies have been performed on various newly synthesized indole-based heterocyclic compounds to evaluate their binding affinity to human lanosterol 14α-demethylase. nih.gov These computational analyses help in predicting the potential of a compound to inhibit the enzyme. For example, a study involving a series of indole derivatives showed promising binding energies, suggesting a potential inhibitory role. nih.gov The interactions typically involve hydrogen bonds and pi-stacked interactions with the active site residues of the enzyme. nih.gov

UDP-N-acetylmuramate-l-alanine ligase (MurC): MurC is an essential bacterial enzyme involved in the cytoplasmic steps of peptidoglycan biosynthesis, a critical component of the bacterial cell wall. ebi.ac.ukwikipedia.org Inhibition of MurC represents a promising strategy for the development of new antibacterial agents. nih.govnih.gov Molecular docking simulations have been employed to assess the interaction of indole derivatives with the active site of MurC. nih.gov These studies indicate that the indole moiety can fit into the enzyme's binding pocket, forming key interactions that could lead to inhibition. One such study revealed that certain indole-based compounds exhibited lower binding energies compared to the standard drug ampicillin, indicating a strong binding affinity. nih.gov

Receptor Modulation (e.g., PPARγ Agonism in Cell Lines)

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a significant role in adipogenesis, lipid metabolism, and inflammation. mdpi.com Ligands that activate, or act as agonists for, PPARγ have been investigated for their therapeutic potential. While specific studies on the PPARγ agonistic activity of this compound in cell lines are limited in the available literature, the indole nucleus is present in some molecules that interact with this receptor. The activation of PPARγ by an agonist leads to a conformational change in the receptor, promoting the recruitment of coactivators and subsequent regulation of target gene expression. nih.gov Both full and partial agonists of PPARγ have been identified, each eliciting distinct downstream biological effects. nih.govnih.gov

Investigation of Molecular Targets and Biological Pathways

Understanding the interaction between a compound and its biological targets is fundamental to elucidating its mechanism of action. Ligand-protein binding analysis provides valuable insights into these interactions.

Molecular docking is a computational technique widely used to predict the binding mode and affinity of a small molecule to a protein target. nih.govmdpi.com In the context of the indole scaffold, docking studies have been instrumental in predicting the binding interactions with various enzymes.

For instance, in a study investigating new indole-based heterocyclic compounds, molecular docking was used to analyze their binding to lanosterol 14α-demethylase and UDP-N-acetylmuramate-l-alanine ligase (MurC). nih.gov The results of these in silico analyses, including binding energy and the specific amino acid residues involved in the interaction, provide a rational basis for the potential inhibitory activity of these compounds. The study demonstrated that the docked indole derivatives formed hydrogen bonds and pi-stacked interactions within the active sites of these microbial enzymes. nih.gov One particular compound, (E)-2-(6-(1H-indole-3-carbonyl)-5-thioxotetrahydrothieno[3,2-b]furan-2(3H)-ylidene)-3-(1H-indol-3-yl)-3-oxopropanedithioic acid, showed a notably low binding energy, suggesting a high affinity for both enzymes. nih.gov

Below is an interactive data table summarizing the molecular docking results for a selection of indole derivatives against the target enzymes from the aforementioned study.

| Compound | Target Enzyme | Binding Energy (Kcal/mol) | Interacting Residues |

| Indole Derivative 9 | UDP-N-acetylmuramate-l-alanine ligase (MurC) | -11.5 | Not specified |

| Indole Derivative 9 | Human lanosterol 14α-demethylase | -8.5 | Not specified |

| Ampicillin (Standard) | UDP-N-acetylmuramate-l-alanine ligase (MurC) | -8.0 | Not specified |

| Ampicillin (Standard) | Human lanosterol 14α-demethylase | -8.1 | Not specified |

Structure Activity Relationship Sar Studies and Pharmacophore Modeling

Influence of Stereochemistry on Biological Efficacy and Selectivity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as enantiomers can exhibit different interactions with chiral biological targets such as enzymes and receptors. In the case of indole (B1671886) derivatives, the spatial arrangement of substituents can significantly influence their efficacy and selectivity.

A study on a series of 2-aryl-3-azolyl-1-indolyl-propan-2-ols, which are structurally related to 2-(1H-Indol-3-yl)propan-1-ol, highlighted the profound impact of stereochemistry on their anti-Candida activity. The enantiomers of 2-(2,4-dichlorophenyl)-3-(1H-indol-1-yl)-1-(1H-1,2,4-triazol-1-yl)-propan-2-ol were separated and their absolute configurations were determined. The (-)-(S)-enantiomer exhibited significantly higher antifungal activity against Candida albicans than the (+)-(R)-enantiomer. mdpi.com This difference in activity underscores the stereospecific binding of these compounds to their biological target, in this case, the fungal lanosterol 14α-demethylase (CYP51). mdpi.com Molecular docking studies further supported this finding, showing that the more active (S)-enantiomer aligns more favorably within the active site of the enzyme. mdpi.com

Impact of Substituent Effects on Bioactivity

The biological activity of indole derivatives can be finely tuned by introducing various substituents on the indole ring or the side chain. These modifications can alter the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance, thereby affecting its absorption, distribution, metabolism, excretion (ADME), and target binding affinity.

Structure-activity relationship studies on various indole-based compounds have provided valuable insights into the effects of different substituents:

Antimicrobial and Antitubercular Activity: In a series of (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives, the nature of the alkyl linker and substituents on the indole nucleus were found to influence their antimicrobial and antitubercular activities. researchgate.net

Antiproliferative Activity: Studies on nortopsentin analogues, which are indolyl-4-azaindolyl thiazoles, revealed that specific substitutions on the indole and azaindole rings led to potent antiproliferative activity against various human tumor cell lines. nih.gov

Antioxidant Activity: For a series of novel 1H-3-indolyl derivatives, the introduction of different heterocyclic rings (pyridine, pyran, pyrimidine, and pyrazole) significantly impacted their antioxidant properties. nih.gov For instance, a derivative containing an ethoxy group showed enhanced antioxidant activity, suggesting that even small modifications can have a considerable effect. mdpi.com

HIV-1 Fusion Inhibition: In the development of indole-based HIV-1 fusion inhibitors, SAR studies demonstrated that the shape, charge, and hydrophobic contact surface, all influenced by substituent patterns, are critical for binding to the gp41 hydrophobic pocket. nih.gov

Computational Approaches in SAR Elucidation

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are powerful tools for elucidating the SAR of bioactive compounds. These approaches provide insights into the molecular interactions between ligands and their biological targets, helping to rationalize experimental findings and guide the design of new, more potent molecules.

QSAR Modeling:

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For indole derivatives, 2D-QSAR and 3D-QSAR studies have been successfully applied:

A 2D-QSAR model was developed for a series of novel 1H-3-indolyl derivatives to predict their antioxidant activity. This model helped in identifying the most promising candidates for synthesis and further testing. nih.govresearchgate.net

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been used to analyze the SAR of indole analogues as inhibitors of human non-pancreatic secretory phospholipase A2. These models provide a 3D representation of the regions where steric, electrostatic, and hydrophobic fields are favorable or unfavorable for activity. msjonline.org

For a series of benzofuran-3-yl-(indol-3-yl)maleimides as GSK-3β inhibitors, 3D-QSAR models were instrumental in determining the correct binding mode of the inhibitors. nih.gov

Molecular Docking:

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor or enzyme active site. This technique is widely used to understand the binding interactions of indole derivatives:

Docking studies of novel 1H-3-indolyl derivatives as potential cytochrome c peroxidase inhibitors helped to propose a mechanism of action. nih.gov

In the study of 2-aryl-3-azolyl-1-indolyl-propan-2-ols, molecular docking was used to explain the observed stereoselectivity, showing that the more active enantiomer had a more favorable binding pose in the active site of the target enzyme. mdpi.com

For a series of indole analogues targeting human non-pancreatic secretory phospholipase A2, docking analysis revealed key hydrogen bond interactions with amino acid residues in the active site. msjonline.org

Computational analysis, including molecular docking and DFT studies, was also employed to investigate furo[2,3-b]indol-3a-ol derivatives as potential Cyclin-dependent kinase 2 (CDK2) inhibitors. nih.gov

These computational approaches, in synergy with experimental data, provide a comprehensive understanding of the SAR of (R)-2-(1H-Indol-3-yl)propan-1-ol and its analogs, facilitating the design of new therapeutic agents with improved pharmacological profiles.

Theoretical and Computational Chemistry Studies

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to predict how a ligand, such as (R)-2-(1H-Indol-3-yl)propan-1-ol, might interact with a protein target. The process involves sampling a high number of possible conformations and orientations of the ligand within the binding site of the protein and scoring them based on their binding affinity.

While specific molecular docking studies for this compound were not identified, research on other indole (B1671886) derivatives demonstrates the utility of this approach. For instance, studies on various indole-based compounds have been conducted to evaluate their potential as inhibitors for different biological targets. In one such study, (1H-indol-3-ylmethylene)-pyridin-3-yl-amine (1HIPA) was evaluated as a potential inhibitor for cancer-related proteins like VEGFR2 and EGFR. physchemres.org The docking results indicated moderate binding affinities, suggesting its potential as a multi-targeted agent. physchemres.org Similarly, a series of 2-phenyl indole derivatives were docked against the EGFR kinase protein, with some compounds showing strong binding affinity. ijpsjournal.com

These examples highlight how molecular docking could be applied to this compound to screen for potential biological targets and predict its binding modes and affinities, thereby guiding further experimental investigation.

| Compound | Target Protein | PDB ID | Binding Affinity (kcal/mol) |

| (1H-indol-3-ylmethylene)-pyridin-3-yl-amine (1HIPA) | VEGFR2 | 6XVK | -9.1 |

| (1H-indol-3-ylmethylene)-pyridin-3-yl-amine (1HIPA) | EGFRK | 1M17 | -7.6 |

| (1H-indol-3-ylmethylene)-pyridin-3-yl-amine (1HIPA) | EGFR/WT | 2J6M | -7.3 |

| (1H-indol-3-ylmethylene)-pyridin-3-yl-amine (1HIPA) | Progesterone Receptor | 1A28 | -8.1 |

| 4-(2-phenyl-1H-indol-1-yl)benzoic acid | EGFR Kinase | 3POZ | -7 |

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. researchgate.net These simulations allow researchers to observe the dynamic behavior of a ligand-protein complex over time, providing detailed information about the stability of the binding, conformational changes, and the role of solvent molecules. researchgate.netresearchgate.net

Specific molecular dynamics simulations for this compound are not detailed in the available research. However, MD simulations have been extensively used to study related small molecules and their interactions. For example, MD simulations of liquid 1-propanol (B7761284) have been performed to understand its structure, including hydrogen bond networks and molecular clustering. researchgate.netdntb.gov.ua These studies provide a framework for how MD simulations could be employed for this compound. If a potential protein target were identified through docking, MD simulations could be used to:

Assess the stability of the predicted binding pose.

Reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Understand how the ligand and protein structures adapt to each other upon binding.

Calculate binding free energies, which can provide a more accurate estimation of binding affinity than docking scores alone. nih.gov

Ultrafast molecular dynamics have also been used to study the fragmentation and isomerization of propanol (B110389) isomers upon ionization, revealing complex reaction mechanisms. rsc.org

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.net These methods can provide highly accurate information about molecular properties that are difficult to measure experimentally.

While specific DFT studies on this compound are not found in the reviewed literature, the application of these methods to similar indole derivatives is common. For example, a study on (E)-N-[2-(1H-indol-3-yl)ethyl]-1-(anthracen-9-yl)methanimine used DFT calculations to optimize the molecule's geometry and compare it with the crystal structure determined by X-ray diffraction. researchgate.net The study also analyzed the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), to understand the molecule's electronic properties and reactivity. researchgate.net The energy gap between HOMO and LUMO is an important parameter for determining molecular stability. researchgate.net

For this compound, quantum chemical calculations could be used to determine:

Optimized molecular geometry.

Distribution of electron density and electrostatic potential.

Energies of frontier molecular orbitals (HOMO and LUMO).

Vibrational frequencies for comparison with experimental IR and Raman spectra.

| Compound | Method | HOMO Energy (a.u.) | LUMO Energy (a.u.) |

| (E)-N-[2-(1H-indol-3-yl)ethyl]-1-(anthracen-9-yl)methanimine | DFT (B3LYP/6-311G(d,p)) | -0.196412 | -0.07087 |

In Silico Screening and Virtual Library Design

In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. physchemres.org This process can be ligand-based or structure-based. Structure-based virtual screening uses molecular docking to screen a database of compounds against a target protein. nih.gov

Virtual libraries can also be designed around a core scaffold, such as the indole ring system of this compound. By systematically modifying the substituents on the indole core, a large, diverse library of virtual compounds can be generated. This library can then be screened in silico to identify derivatives with potentially improved binding affinity, selectivity, or pharmacokinetic properties.

For example, in silico methods were used to design and predict the properties of novel 2-phenyl indole derivatives. ijpsjournal.com The computational screening identified several compounds with favorable binding affinities and drug-like properties, guiding the subsequent synthesis and experimental testing. ijpsjournal.com This approach allows for the efficient exploration of chemical space and the prioritization of compounds for synthesis, saving time and resources in the drug discovery process.

Role in Natural Product Chemistry and Biosynthetic Investigations

Occurrence and Isolation of (R)-2-(1H-Indol-3-yl)propan-1-ol Related Scaffolds

Indole (B1671886) alkaloids are predominantly found in the plant kingdom, with families like Apocynaceae (dogbane), Rubiaceae (coffee), and Gelsemiaceae being particularly rich sources. nih.gov Fungi, especially from the Trichocomaceae and Chaetomiaceae families, are also prolific producers of structurally diverse indole alkaloids. nih.gov While complex alkaloids such as the anticancer agents vinblastine and vincristine from Catharanthus roseus or the antihypertensive drug reserpine from Rauvolfia serpentina are well-documented, the natural occurrence of simpler C3-substituted indole alcohols like this compound is less frequently reported as isolated end-products. youtube.com

However, scaffolds related to indole-3-propanol are known and considered important intermediates in broader metabolic pathways. The isolation of these compounds typically involves extraction from the source material (e.g., dried plant matter, fungal culture) using organic solvents like ethanol (B145695), methanol, or ethyl acetate, followed by chromatographic purification. nih.gov The table below summarizes examples of plant families known for producing various types of indole alkaloids, which are biosynthetically related to simpler scaffolds.

| Plant/Organism Family | Common Indole Alkaloid Types Produced | Representative Examples |

| Apocynaceae | Monoterpenoid Indole Alkaloids | Vinblastine, Vincristine, Reserpine |

| Rubiaceae | Monoterpenoid Indole Alkaloids | Quinine, Mitragynine |

| Gelsemiaceae | Monoterpenoid Indole Alkaloids | Gelsemine |

| Fungi (e.g., Penicillium) | Diketopiperazines, Prenylated Indoles | Roquefortine C, Meleagrin |

| Fungi (e.g., Claviceps) | Ergot Alkaloids | Ergotamine, Ergometrine |

Proposed Biosynthetic Pathways for Indole Alkaloids and Related Compounds

The biosynthesis of all indole alkaloids originates from the amino acid L-tryptophan. youtube.comnih.goveolss.net The vast structural diversity of these natural products arises from a series of enzyme-catalyzed modifications to the tryptophan molecule. For complex alkaloids, the pathway often involves the decarboxylation of tryptophan to tryptamine (B22526), which then condenses with the monoterpenoid secologanin to form strictosidine, a universal precursor. youtube.com

For a simpler compound like this compound, a more direct pathway branching from tryptophan metabolism is proposed. This pathway would involve modifications primarily to the amino acid side chain.

Proposed Biosynthetic Steps:

Transamination/Deamination of L-Tryptophan: The pathway likely initiates with the removal of the α-amino group from L-tryptophan, catalyzed by a transaminase or an oxidase, to yield indole-3-pyruvic acid.

Chain Elongation/Modification: The pyruvic acid side chain may undergo modification. A plausible route involves the reaction with an acetyl-CoA or pyruvic acid unit, followed by decarboxylation, to form an intermediate like indole-3-acetone.

Stereospecific Reduction: The final step would be the stereoselective reduction of the ketone intermediate (e.g., indole-3-acetone). This reduction is catalyzed by a ketoreductase (KRED) or alcohol dehydrogenase enzyme, which utilizes a cofactor like NADPH to deliver a hydride to the carbonyl carbon. The specific facial selectivity of the enzyme would determine the formation of the (R)-enantiomer. nih.gov

The key precursors and intermediates in this proposed pathway are outlined in the table below.

| Precursor/Intermediate | Role in Biosynthesis |

| L-Tryptophan | The primary building block providing the indole core. youtube.comnih.gov |

| Indole-3-pyruvic acid | A key intermediate formed by the deamination of tryptophan. |

| Indole-3-acetone | A potential ketone precursor to the final alcohol. |

| S-Adenosyl Methionine (SAM) | A common methyl group donor in alkaloid biosynthesis, though not directly required for the core propanol (B110389) structure, it is essential for many related methylated alkaloids. youtube.com |

| NADPH | A reducing cofactor required for the final enzymatic reduction step. nih.gov |

Biomimetic Synthesis Strategies

Biomimetic synthesis aims to replicate nature's biosynthetic pathways in a laboratory setting to achieve efficient and often stereoselective construction of natural products. nih.gov This approach can provide insights into the actual biological mechanisms and offer elegant routes to complex molecules.

A biomimetic strategy for synthesizing this compound would mimic the proposed biosynthetic pathway. Such a synthesis would likely involve two key stages: the formation of the C3-propanone side chain and the subsequent stereoselective reduction.

Formation of the Indole Ketone Precursor: The synthesis would start from a readily available indole derivative. A Friedel-Crafts acylation of indole with a suitable three-carbon acylating agent could yield the precursor, indole-3-acetone.

Asymmetric Reduction: The central step in a biomimetic synthesis of the target molecule is the asymmetric reduction of the prochiral ketone, indole-3-acetone. This can be achieved using either chemical or biocatalytic methods:

Chemical Methods: Chiral reducing agents, such as those derived from boranes (e.g., (-)-DIP-Chloride), can be used to achieve enantioselectivity. nih.gov

Biocatalytic Methods: This approach is highly biomimetic and involves using isolated enzymes or whole-cell systems. Ketoreductases (KREDs) are particularly effective for the asymmetric reduction of ketones to furnish chiral secondary alcohols with high enantiomeric excess. nih.govrsc.org The selection of a specific KRED that exhibits a preference for producing the (R)-alcohol would be critical. The use of enzymes offers mild reaction conditions and exceptional selectivity, closely mimicking the natural process. rsc.org

This enzymatic approach represents a powerful tool in modern organic synthesis, allowing for the creation of enantiomerically pure compounds like this compound, which are valuable as chiral building blocks for more complex pharmaceuticals. nih.govnih.gov

Advanced Applications and Research Potential

As Chiral Building Blocks in Complex Organic Synthesis

The enantiopure nature of (R)-2-(1H-Indol-3-yl)propan-1-ol makes it a significant chiral building block, a starting material that introduces a specific stereocenter into a target molecule. nih.gov The field of asymmetric synthesis heavily relies on such building blocks to construct complex molecules with high stereochemical control, which is crucial for pharmaceuticals and biologically active compounds. nih.gov

The indole (B1671886) scaffold itself is a privileged structure in medicinal chemistry and natural products. bohrium.comresearchgate.netnih.gov Many complex indole alkaloids and therapeutic agents feature a chiral center adjacent to the indole ring. The synthesis of these molecules often employs functionalized indole derivatives in catalytic asymmetric Friedel-Crafts reactions or as key intermediates in multi-step total syntheses. nih.govresearchgate.netmdpi.comnih.gov For instance, the synthesis of natural products containing the hexahydropyrrolo[2,3-b]indole core often starts from functionalized tryptamine (B22526) or tryptophan derivatives, highlighting the importance of chiral indole-containing precursors. ub.edu

This compound can serve as a precursor to a variety of other chiral intermediates. The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, while the indole nitrogen can be protected or functionalized, opening pathways to a diverse range of derivatives. These derivatives can then be used in carbon-carbon and carbon-heteroatom bond-forming reactions to build up molecular complexity. The stereocenter at the C2-position of the propyl chain is a key feature that can direct the stereochemical outcome of subsequent reactions.

The table below illustrates potential synthetic transformations of this compound to generate other useful chiral building blocks.

| Starting Material | Reagents and Conditions | Product | Potential Application |

| This compound | PCC, CH₂Cl₂ | (R)-2-(1H-Indol-3-yl)propanal | Electrophile in asymmetric aldol (B89426) or Wittig reactions |

| This compound | Jones Reagent | (R)-2-(1H-Indol-3-yl)propanoic acid | Coupling partner in amide or ester synthesis |

| This compound | MsCl, Et₃N; then NaN₃ | (S)-3-(1-azidopropan-2-yl)-1H-indole | Precursor for chiral amines via reduction |

| This compound | NaH, then BnBr | (R)-2-(1-benzyl-1H-indol-3-yl)propan-1-ol | N-protected intermediate for further transformations |

These examples underscore the versatility of this compound as a foundational element in the stereoselective synthesis of more complex and potentially bioactive molecules. nih.govnih.gov

Development of Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. nih.gov The development of fluorescent probes, in particular, has revolutionized our ability to visualize biological processes in real-time. nih.gov The indole moiety, a component of the amino acid tryptophan, is inherently fluorescent, making indole derivatives attractive candidates for the design of such probes. researchgate.netmdpi.com

This compound can serve as a scaffold for the development of chiral chemical probes. The alcohol functionality provides a convenient handle for the attachment of other chemical moieties, such as fluorophores, quenchers, or reactive groups for target engagement, through esterification or etherification reactions. acs.org For instance, derivatization of the alcohol could be used to synthesize probes for detecting enzymatic activity or specific analytes in a biological milieu. pitt.edu

The chirality of the molecule is a critical aspect in the design of probes targeting the chiral environment of biological systems, such as enzyme active sites or receptors. nih.gov An enantiomerically pure probe can exhibit stereospecific interactions, leading to higher selectivity and potency. Often, the "inactive" enantiomer serves as a crucial negative control in experiments to validate the specificity of the probe's action. nih.gov

Recent research has focused on creating fluorescent probes from indole derivatives for various applications, including the detection of reactive oxygen species and metal ions. researchgate.netnih.gov Furthermore, novel chiral zinc (II) complexes with fluorescence behavior have been synthesized and used as catalysts, demonstrating the potential for creating multifunctional molecules based on a chiral indole framework. rsc.orgrsc.org

The potential derivatization of this compound for the creation of chemical probes is outlined in the table below.

| Probe Type | Proposed Derivatization Strategy | Potential Biological Target/Application |

| Fluorescent Probe | Coupling of the alcohol with a FRET donor/acceptor pair. | Studying protein-protein interactions or conformational changes. |

| Affinity-Based Probe | Attachment of a biotin (B1667282) tag to the alcohol for pull-down assays. | Identifying protein binding partners. |

| Enzyme-Activated Probe | Esterification of the alcohol with a substrate for a specific enzyme. | Measuring enzyme activity through fluorescence release. |

| Photoaffinity Labeling Probe | Introduction of a photoreactive group (e.g., diazirine) via the alcohol. | Covalently labeling target proteins upon photoactivation. acs.org |

The synthesis of such probes from this compound would allow for the systematic investigation of stereochemistry on probe performance and biological activity.

Role in Materials Science and Catalyst Design

The application of chiral molecules is an expanding area of research in materials science and catalysis. chiralpedia.comtdl.orgtdl.org Chiral materials can exhibit unique optical and electronic properties, while chiral catalysts are essential for enantioselective synthesis. Indole-based compounds are being explored for their potential in organic electronics, such as organic light-emitting diodes (OLEDs). numberanalytics.com

This compound possesses the necessary functionalities to be incorporated into novel materials and catalyst systems. The indole ring can participate in π-stacking interactions, which is a desirable feature for the self-assembly of ordered molecular materials. The chiral alcohol group can impart chirality to the bulk material, potentially leading to chiroptical properties.

In the realm of catalyst design, the development of chiral ligands that can coordinate with a metal center is a primary strategy for achieving asymmetric catalysis. The indole nitrogen and the hydroxyl group of this compound could potentially act as a bidentate ligand for a metal center. For example, indolyl-phenolate ligands have been successfully used to create aluminum complexes that catalyze the ring-opening polymerization of cyclic esters. semanticscholar.org This suggests that chiral indolyl-alcohol derivatives could be developed into ligands for a variety of metal-catalyzed asymmetric transformations.

The table below summarizes the potential roles of this compound in these advanced research areas.

| Research Area | Potential Role of this compound | Desired Property/Function |

| Chiral Polymers | As a monomer or chiral dopant in polymerization reactions. | Creation of polymers with helical structures and chiroptical activity. |

| Organic Electronics | Precursor for indole-based semiconductors or emitters. | Development of materials for chiral spintronics or circularly polarized OLEDs. |

| Asymmetric Catalysis | Precursor for a chiral ligand. | Enantioselective synthesis of valuable chemical compounds. |

| Chiral Surfaces | For the modification of surfaces to create chiral stationary phases. | Enantioselective separation in chromatography. |

The exploration of this compound in these fields is still in its nascent stages, but the fundamental structural and chemical properties of the molecule suggest a promising future for its application in the design of next-generation materials and catalysts.

Future Research Directions and Emerging Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of enantiomerically pure compounds like (R)-2-(1H-Indol-3-yl)propan-1-ol is a critical aspect of modern pharmaceutical chemistry. Future research is expected to focus on the development of more efficient, cost-effective, and environmentally friendly synthetic routes.

A primary area of interest is the application of asymmetric biocatalysis . The use of enzymes, such as ketoreductases, can offer high enantioselectivity and operate under mild reaction conditions, reducing the need for harsh chemicals and protecting groups. Research into novel ketoreductases with specificity for indole-containing ketones could lead to a highly efficient synthesis of the target compound.

Another promising avenue is the development of chemoenzymatic strategies . These approaches combine the best of traditional chemical synthesis and biocatalysis. For instance, a chemical step could be used to create the racemic propanol (B110389), followed by an enzymatic resolution to isolate the desired (R)-enantiomer.

Furthermore, the exploration of asymmetric transfer hydrogenation using novel metal-ligand complexes presents a powerful tool for the stereoselective reduction of the corresponding ketone. The design of new chiral ligands tailored for indole (B1671886) substrates could significantly improve the efficiency and selectivity of this method.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Asymmetric Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste | Discovery and engineering of novel ketoreductases |

| Chemoenzymatic Synthesis | Combines efficiency of chemical synthesis with selectivity of enzymes | Optimization of reaction conditions for kinetic resolution |

| Asymmetric Transfer Hydrogenation | High catalytic efficiency, broad substrate scope | Design and synthesis of novel chiral ligands for indole ketones |

Exploration of Undiscovered Biological Activities and Therapeutic Potential

While the full biological profile of this compound is yet to be elucidated, the prevalence of the indole nucleus in bioactive molecules suggests a high probability of discovering novel therapeutic applications. Future research will likely focus on screening this compound against a variety of biological targets.

Given the structural similarities to other bioactive indoles, potential areas of investigation include its activity as a neuroprotective agent . Many indole derivatives interact with targets in the central nervous system, and this compound could be explored for its potential in models of neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Another area of significant interest is its potential as an anticancer agent . The indole scaffold is present in numerous anticancer drugs, and this compound could be evaluated for its cytotoxic activity against various cancer cell lines.

The structural motif also suggests potential as an antiviral or antimicrobial agent . High-throughput screening against a panel of viruses and bacteria could uncover previously unknown activities.

| Potential Therapeutic Area | Rationale | Example of Relevant Biological Targets |

| Neuroprotection | Structural similarity to neuroactive indole alkaloids | Monoamine oxidase (MAO), Glycogen synthase kinase 3β (GSK-3β) |

| Oncology | Prevalence of indole nucleus in anticancer drugs | Tubulin, Protein kinases, Histone deacetylases (HDACs) |

| Anti-infectives | Common scaffold in antimicrobial natural products | Viral polymerases, Bacterial cell wall synthesis enzymes |

Deeper Mechanistic Insights into Biological Actions

Should this compound demonstrate significant biological activity, the next critical step will be to unravel its mechanism of action. Understanding how this compound interacts with its biological targets at a molecular level is fundamental for its development as a therapeutic agent.

Future research in this area would involve a combination of experimental and computational approaches. X-ray crystallography and cryo-electron microscopy could be employed to determine the three-dimensional structure of the compound bound to its target protein, providing a detailed picture of the binding interactions.

Molecular docking and molecular dynamics simulations would complement these experimental techniques, allowing for the prediction of binding modes and the energetic contributions of different functional groups. These computational studies can also help in understanding the conformational changes that occur upon binding.

Furthermore, cell-based assays and proteomics can be used to identify the downstream signaling pathways affected by the compound, providing a broader understanding of its cellular effects.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and development. For a compound like this compound, these technologies can be applied in several key areas.

De novo drug design algorithms could use the structure of this compound as a starting point to generate novel derivatives with improved potency and selectivity. These algorithms can explore vast chemical spaces to identify promising new molecules.

Quantitative Structure-Activity Relationship (QSAR) models , built using machine learning, can predict the biological activity of related compounds based on their chemical structures. This can help prioritize which derivatives to synthesize and test, saving time and resources.

AI can also be applied to synthetic route prediction , identifying the most efficient and sustainable ways to synthesize not only the parent compound but also its optimized derivatives. Machine learning models trained on vast reaction databases can propose novel synthetic pathways that may not be obvious to human chemists.

| Application of AI/ML | Objective | Potential Impact |

| De Novo Drug Design | Generation of novel, optimized derivatives | Accelerated discovery of lead compounds |

| QSAR Modeling | Prediction of biological activity | Prioritization of synthetic targets |

| Synthetic Route Prediction | Identification of efficient and sustainable synthetic pathways | Reduced development time and environmental impact |

Q & A

Q. What are the common synthetic routes for (R)-2-(1H-Indol-3-yl)propan-1-ol, and how is stereochemical purity ensured?

Methodological Answer: The synthesis typically starts from L-tryptophan or its derivatives. For example, L-tryptophan methyl ester hydrochloride can undergo reduction or functional group transformations to introduce the propan-1-ol moiety. Stereochemical purity is achieved via:

- Chiral auxiliary strategies : Using tert-butyldimethylsilane (TBDMS) or benzyl groups to protect specific stereocenters during synthesis, followed by selective deprotection .

- Enzymatic resolution : Lipases or esterases can enantioselectively hydrolyze racemic intermediates to isolate the (R)-enantiomer .

- Asymmetric catalysis : Transition-metal catalysts with chiral ligands (e.g., BINAP) enable stereoselective hydrogenation of ketone intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

- NMR spectroscopy : H and C NMR confirm molecular structure, with indole protons typically appearing at δ 6.8–7.7 ppm and hydroxyl protons as broad singlets (~δ 1.5–2.5 ppm) .

- IR spectroscopy : O–H stretching (~3200–3600 cm) and N–H indole vibrations (~3400 cm) are diagnostic .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., CHNO requires m/z 175.0997 for [M+H]) .

Q. How is crystallographic data for this compound obtained and interpreted?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL (for refinement) and SHELXS (for structure solution) resolves the 3D structure. Key steps:

- Crystal growth via slow evaporation in polar solvents (e.g., ethanol).

- Data collection at low temperature (100 K) to minimize thermal motion artifacts.

- Interpretation of bond angles, torsional parameters, and hydrogen-bonding networks to confirm stereochemistry .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected 13^{13}13C NMR shifts) be resolved during structural elucidation?

Methodological Answer:

- Variable-temperature NMR : Resolves dynamic effects (e.g., rotameric equilibria) that cause peak broadening .

- 2D experiments (COSY, HSQC, HMBC) : Correlate proton and carbon signals to identify through-space and through-bond couplings. For example, HMBC can confirm connectivity between the indole C3 and the propanol chain .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts for comparison with experimental data .

Q. What strategies optimize low-yielding reactions in the synthesis of this compound derivatives?

Methodological Answer:

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 30 minutes) and improves yields by enhancing reaction kinetics .

- Solvent screening : Polar aprotic solvents (e.g., DMF) often improve nucleophilic substitution reactions, while additives like DMAP accelerate acylations .

- Catalyst optimization : Palladium on carbon (Pd/C) or Raney nickel may enhance hydrogenation efficiency for propanol intermediates .

Q. How is the stereochemical stability of this compound evaluated under varying pH and temperature conditions?

Methodological Answer:

- Chiral HPLC : Monitors enantiomeric excess (ee) over time using columns like Chiralpak IA or IB with hexane/isopropanol mobile phases .

- Circular dichroism (CD) : Detects conformational changes in the indole-propanol system under acidic/basic conditions.

- Kinetic studies : Measures racemization rates at elevated temperatures (e.g., 40–80°C) to model degradation pathways .

Q. What role does this compound play in asymmetric catalysis or drug discovery?

Methodological Answer:

- Chiral building block : Used in synthesizing β-amino alcohols for ligands in asymmetric hydrogenation (e.g., in ruthenium-BINAP complexes) .

- Pharmaceutical intermediates : Key precursor for indole-based kinase inhibitors or serotonin receptor modulators. For example, derivatives like Z-D-Trp-OH (a tryptophan analog) are explored in peptide therapeutics .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental melting points/spectra?

Methodological Answer:

- Purification validation : Ensure compounds are recrystallized to >95% purity (via HPLC) to exclude impurities affecting thermal properties .

- Force field adjustments : Use advanced molecular dynamics simulations (e.g., AMBER or CHARMM) to better model intermolecular interactions in crystal lattices .

- Synchrotron XRD : High-resolution data collection resolves subtle structural features missed in standard SCXRD .

Q. Why do different synthetic routes for the same derivative yield opposing enantioselectivities?

Methodological Answer:

- Mechanistic studies : Probe reaction pathways via isotopic labeling (e.g., H or O) to identify rate-determining steps.

- Steric vs. electronic effects : Bulky protecting groups (e.g., TBDMS) may invert enantioselectivity by altering transition-state geometry .

- Catalyst screening : Test diverse chiral catalysts (e.g., Jacobsen’s salen complexes) to identify conditions favoring the (R)-configuration .

Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |